molecular formula C8H18N2O2 B139727 (S)-Tert-butyl 1-aminopropan-2-ylcarbamate CAS No. 146552-71-8

(S)-Tert-butyl 1-aminopropan-2-ylcarbamate

Cat. No.: B139727
CAS No.: 146552-71-8
M. Wt: 174.24 g/mol
InChI Key: JQXZBJAAOLPTKP-LURJTMIESA-N
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Description

(S)-Tert-butyl 1-aminopropan-2-ylcarbamate is a chemical compound with the molecular formula C8H18N2O2. It is a carbamate derivative, which is a class of compounds known for their wide range of applications in organic synthesis, pharmaceuticals, and agrochemicals. This compound is particularly interesting due to its chiral nature, meaning it has a specific three-dimensional arrangement that can interact uniquely with biological systems.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, (S)-Tert-butyl 1-aminopropan-2-ylcarbamate interacts with various enzymes, proteins, and other biomolecules. One of the key interactions involves the formation of carbamates . The compound acts as a carbamoyl donor in the formation of carbamates, a process that can be mediated by superbases . This interaction is significant as it opens a rational way to design new synthesis strategies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a series of binding interactions with biomolecules and changes in gene expression. One of the key mechanisms involves the dissociation of CO2 from the compound before a concerted carboxylation occurs . This process is facilitated by the compound acting as a deprotonating agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate typically involves the reaction of tert-butyl chloroformate with (S)-1-aminopropan-2-ol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and can be scaled up efficiently. The use of automated systems and reactors ensures consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 1-aminopropan-2-ylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various carbamates, amides, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-Tert-butyl 1-aminopropan-2-ylcarbamate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Tert-butyl 1-aminopropan-2-ylcarbamate is unique due to its chiral nature, which allows it to interact specifically with chiral biological molecules. This specificity can lead to more targeted and effective therapeutic applications compared to its non-chiral counterparts .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-aminopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXZBJAAOLPTKP-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567217
Record name tert-Butyl [(2S)-1-aminopropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146552-71-8
Record name tert-Butyl [(2S)-1-aminopropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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